

1H NMR spectrum of 2-((2-Hydroxyethyl)amino)nicotinonitrile

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An In-Depth Technical Guide to the ^1H NMR Spectrum of **2-((2-Hydroxyethyl)amino)nicotinonitrile**

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is a foundational requirement for understanding their function and potential applications. **2-((2-Hydroxyethyl)amino)nicotinonitrile** (CAS No: 440102-32-9, Molecular Formula: $\text{C}_8\text{H}_9\text{N}_3\text{O}$) is one such molecule, presenting a unique combination of a substituted pyridine ring and a flexible hydroxyethyl sidechain.^{[1][2]} Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (^1H) NMR, stands as the most powerful technique for unambiguously determining its molecular structure in solution.

This guide provides a comprehensive, in-depth analysis of the ^1H NMR spectrum of **2-((2-Hydroxyethyl)amino)nicotinonitrile**. Moving beyond a simple peak list, we will deconstruct the molecule to predict its spectral features from first principles, outline a rigorous protocol for data acquisition, and provide a detailed framework for interpretation. This document is intended for researchers and drug development professionals who require a practical and theoretical understanding of how to apply NMR spectroscopy to complex heterocyclic systems.

Part 1: Molecular Structure and Predicted Proton Environments

To interpret the ^1H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule. The structure of **2-((2-Hydroxyethyl)amino)nicotinonitrile** contains seven distinct proton environments, which can be categorized into three regions: aromatic (pyridine ring), aliphatic (ethyl chain), and labile (exchangeable protons).

Caption: Labeled structure of **2-((2-Hydroxyethyl)amino)nicotinonitrile**.

- Aromatic Protons: H4, H5, and H6 reside on the pyridine ring. Their chemical shifts are influenced by the nitrogen heteroatom and the electronic effects of the amino (-NH) and cyano (-CN) substituents.
- Aliphatic Protons: The two methylene groups, H α (adjacent to the amino nitrogen) and H β (adjacent to the hydroxyl oxygen), form an ethyl bridge.
- Labile Protons: The amine proton (NH) and the hydroxyl proton (OH) are attached to heteroatoms and are capable of chemical exchange. Their signals are highly sensitive to solvent, temperature, and concentration.^[3]

Part 2: Theoretical ^1H NMR Spectrum Prediction in DMSO-d_6

A key aspect of scientific integrity in spectral analysis is the ability to predict a spectrum from the molecular structure. This process validates the final interpretation. We will predict the spectrum in deuterated dimethyl sulfoxide (DMSO-d_6), a polar, aprotic solvent ideal for this compound. DMSO-d_6 is prized for its ability to form hydrogen bonds with NH and OH protons, which slows down their exchange rate and often results in sharper signals and observable coupling.^{[4][5]}

The Aromatic Region (δ 6.0 - 8.5 ppm)

The pyridine ring protons are subject to complex electronic effects.

- The Amino Group (-NHR) at C2: This is a strong electron-donating group (EDG). It increases electron density at the ortho (C3) and para (C4, C6) positions, causing an upfield (shielding) shift for the corresponding protons.^[6]

- The Cyano Group (-CN) at C3: This is a strong electron-withdrawing group (EWG). It decreases electron density, particularly at the ortho (C2, C4) and para (C6) positions, causing a downfield (deshielding) shift.[7]

The final chemical shifts are a composite of these competing effects:

- H6: Located para to the EDG and ortho to the EWG, it experiences strong deshielding from the ring nitrogen and the cyano group. It is predicted to be the most downfield of the aromatic protons.
- H4: Located ortho to the EWG and para to the EDG, it will also be significantly downfield.
- H5: Located meta to both substituents, it will be the least affected and thus the most upfield of the three aromatic protons.

Splitting Patterns: Spin-spin coupling will split these signals.

- Ortho coupling (3J): Between adjacent protons (H4-H5, H5-H6), typically in the range of 5-9 Hz for pyridine systems.[8][9]
- Meta coupling (4J): Between protons separated by two bonds (H4-H6), which is much smaller, typically 1-3 Hz.[10]

This leads to the following predicted multiplicities:

- H6: A doublet of doublets (dd) due to coupling with H5 (ortho) and H4 (meta).
- H5: A doublet of doublets (dd) due to coupling with H6 (ortho) and H4 (ortho).
- H4: A doublet of doublets (dd) due to coupling with H5 (ortho) and H6 (meta).

The Aliphatic Region (δ 3.0 - 4.0 ppm)

The two methylene groups ($H\alpha$ and $H\beta$) are chemically distinct due to their proximity to different heteroatoms.

- $H\alpha$ (-NH-CH₂-): These protons are adjacent to the amino nitrogen. They are expected to resonate in the range of 3.3 - 3.7 ppm.

- $\text{H}\beta$ (-CH₂-OH): These protons are adjacent to the more electronegative oxygen atom, which will deshield them more strongly than the nitrogen deshields $\text{H}\alpha$. They are predicted to be slightly downfield, around 3.5 - 4.0 ppm.[11]

Because $\text{H}\alpha$ and $\text{H}\beta$ are on adjacent carbons, they will couple with each other. According to the $n+1$ rule, each signal will be split into a triplet (t) with a typical vicinal coupling constant (³J) of approximately 6-7 Hz.[9]

The Labile Proton Region (Variable)

The chemical shifts of NH and OH protons are highly variable. However, in DMSO-d₆, we can make reasonable predictions.

- NH Proton: The amino proton signal is often broadened by quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. In DMSO-d₆, it is expected to appear as a broad signal, likely a triplet (t) due to coupling with the adjacent $\text{H}\alpha$ protons. Its chemical shift is predicted to be in the δ 6.5 - 8.0 ppm range.
- OH Proton: The hydroxyl proton, stabilized by hydrogen bonding with the DMSO solvent, is expected to be a relatively sharp triplet (t) due to coupling with the adjacent $\text{H}\beta$ protons. Its chemical shift is predicted to be in the δ 4.5 - 5.5 ppm range.[12][13]

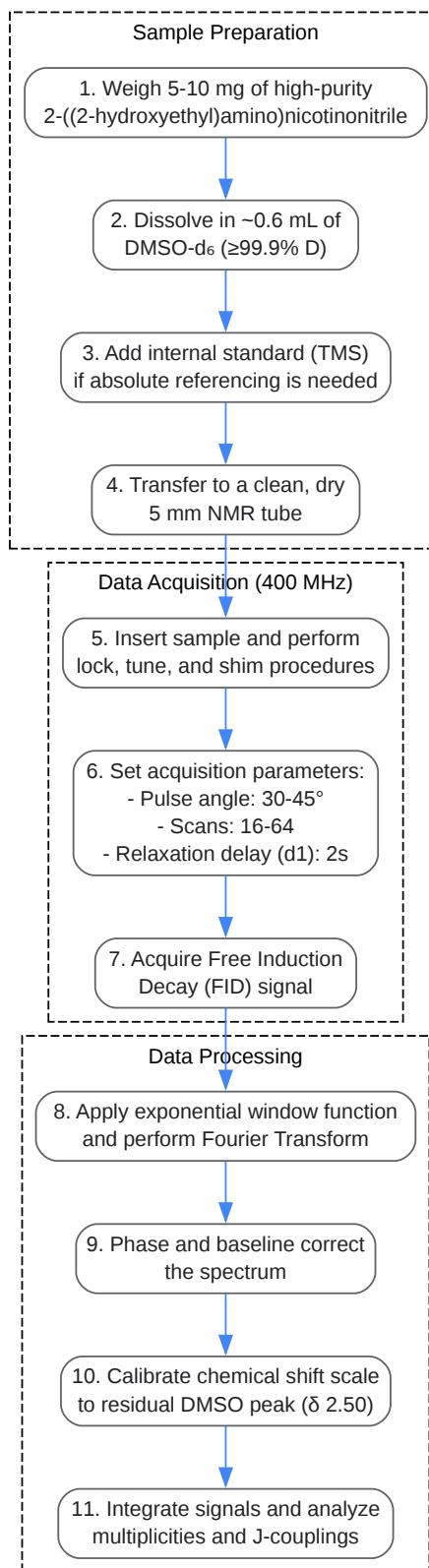
Summary of Predicted ¹H NMR Data

The following table summarizes the predicted spectral data for **2-((2-Hydroxyethyl)amino)nicotinonitrile** in DMSO-d₆.

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H6	8.0 – 8.3	dd	$^3J_{5,6} \approx 5\text{-}7$; $^4J_{4,6} \approx 1\text{-}3$	1H
H4	7.8 – 8.1	dd	$^3J_{4,5} \approx 8\text{-}9$; $^4J_{4,6} \approx 1\text{-}3$	1H
NH	6.5 – 8.0	t (broad)	$^3J \approx 5\text{-}6$	1H
H5	6.7 – 7.0	dd	$^3J_{4,5} \approx 8\text{-}9$; $^3J_{5,6} \approx 5\text{-}7$	1H
OH	4.5 – 5.5	t	$^3J \approx 5\text{-}6$	1H
H β	3.5 – 4.0	t	$^3J \approx 6\text{-}7$	2H
H α	3.3 – 3.7	t	$^3J \approx 6\text{-}7$	2H

Part 3: Experimental Protocol for Data Acquisition

Trustworthy data is built upon a foundation of rigorous and reproducible experimental methodology. The following protocol is a self-validating system designed to produce a high-quality ^1H NMR spectrum.

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Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid compound.
 - Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial. Ensure the solvent is from a freshly opened ampule or properly stored to minimize water contamination.^[4] The residual protio-solvent peak (DMSO-d₅) will appear as a quintet at δ 2.50 ppm.^[14]
 - Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient to cover the detector coils (typically ~4 cm).
- Spectrometer Setup and Calibration:
 - Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
 - Lock onto the deuterium signal of the DMSO-d₆ solvent.
 - Tune and match the probe to the correct frequency.
 - Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
- Data Acquisition:
 - Rationale: The goal is to obtain a spectrum with a high signal-to-noise (S/N) ratio and accurate resolution.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
 - Use a standard 1D proton pulse sequence. Set the number of scans (NS) to 16 or 32; this is usually sufficient for a sample of this concentration.
 - Set the relaxation delay (d1) to 1-2 seconds. This allows for adequate relaxation of the protons between pulses, ensuring accurate integration.

- Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply an exponential window function (e.g., with a line broadening of 0.3 Hz) to the FID to improve the S/N ratio.
 - Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.
 - Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
 - Apply a baseline correction algorithm to produce a flat baseline.
 - Calibrate the chemical shift axis by setting the residual DMSO-d₅ quintet to δ 2.50 ppm.
[\[15\]](#)
 - Integrate all signals and measure the peak multiplicities and coupling constants.

Part 4: Interpreting the ¹H NMR Spectrum

The final step is to assign each signal in the processed spectrum to a specific proton in the molecule, validating the structure. This is a systematic process.

- Count the Signals: Confirm that there are seven distinct signals, corresponding to the seven unique proton environments predicted.
[\[16\]](#)
- Analyze Chemical Shifts: Compare the observed chemical shifts to the predicted regions. The aromatic signals should be downfield (6.5-8.5 ppm), the labile and aliphatic signals in the mid-field (3.0-8.0 ppm).
[\[17\]](#)
- Check Integration: The relative integrals must match the number of protons in each environment. The three aromatic signals and two labile signals should each integrate to 1H, while the two methylene signals should each integrate to 2H.
- Analyze Splitting Patterns:
 - Confirm the three doublet-of-doublets patterns in the aromatic region.

- Confirm the two triplets in the aliphatic region and the two triplets for the labile protons.
- The existence of coupling for the NH and OH protons is strong evidence that the spectrum was acquired in DMSO-d₆ or a similar hydrogen-bond-accepting solvent.[13]
- Verify Coupling Constants: This is the most crucial step for unambiguous assignment.
 - The ³J value connecting the two methylene triplets (H α and H β) must be identical.
 - The ³J value connecting the OH triplet to the H β triplet must be identical.
 - The ³J value connecting the NH triplet to the H α triplet must be identical.
 - In the aromatic system, the J-values must be reciprocal. For example, the ortho coupling constant ³J_{4,5} measured from the H4 signal must be identical to the ³J_{4,5} value measured from the H5 signal. This cross-verification confirms their connectivity.[9]

Conclusion

The ¹H NMR spectrum of **2-((2-Hydroxyethyl)amino)nicotinonitrile** is a rich source of structural information. A systematic approach, beginning with a theoretically sound prediction based on substituent effects and coupling pathways, followed by a rigorous experimental protocol, enables a confident and complete assignment of the molecule's proton environments. The characteristic doublet-of-doublets in the aromatic region, coupled with the two distinct triplets of the ethyl chain and the observable coupling of the labile NH and OH protons in DMSO-d₆, provide a unique spectral fingerprint. This guide serves as a framework for researchers to not only interpret the spectrum of this specific molecule but also to apply these fundamental principles to the structural elucidation of other complex heterocyclic compounds.

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